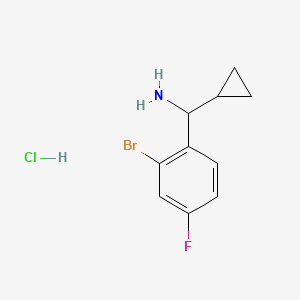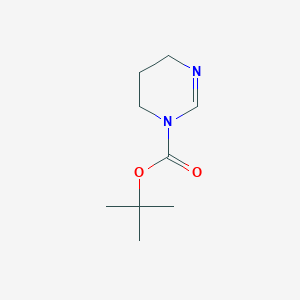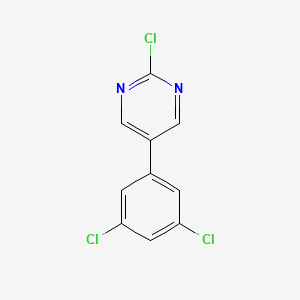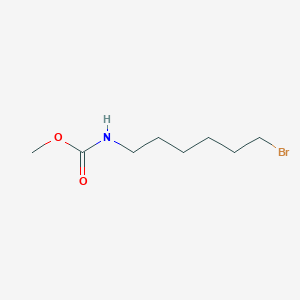
Methyl (6-bromohexyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (6-bromohexyl)carbamate is an organic compound with the molecular formula C8H16BrNO2 It is a derivative of carbamic acid and features a bromine atom attached to a hexyl chain, which is further connected to a carbamate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl (6-bromohexyl)carbamate can be synthesized through several methods. One common approach involves the reaction of 6-bromohexanol with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent unwanted side reactions. Another method involves the use of dimethyl carbonate as a carbamoylating agent, reacting with 6-bromohexylamine to form the desired carbamate .
Industrial Production Methods
Industrial production of this compound often employs continuous flow systems to enhance efficiency and yield. The use of solid catalysts, such as iron-chrome catalysts, has been reported to improve the selectivity and yield of the desired product . These methods are designed to minimize the use of hazardous reagents and reduce energy consumption, aligning with green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (6-bromohexyl)carbamate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding amine and carbon dioxide.
Oxidation and Reduction: While less common, the compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group. Common reagents include hydrochloric acid or sodium hydroxide.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted carbamates with different functional groups replacing the bromine atom.
Hydrolysis: The primary products are 6-bromohexylamine and carbon dioxide.
Oxidation and Reduction: Depending on the specific reaction, products can include oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Methyl (6-bromohexyl)carbamate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used to study enzyme-catalyzed reactions involving carbamates.
Medicine: Research into its potential as a prodrug or as a component in drug delivery systems is ongoing. Its ability to release active amines upon hydrolysis makes it a candidate for targeted drug delivery.
Industry: this compound is used in the production of specialty chemicals and materials. Its reactivity allows for the modification of polymers and other materials to impart desired properties.
Mécanisme D'action
The mechanism of action of methyl (6-bromohexyl)carbamate involves its interaction with nucleophiles, leading to the formation of substituted carbamates. The bromine atom acts as a leaving group, facilitating nucleophilic attack. In biological systems, the compound can inhibit enzymes such as acetylcholinesterase by forming a covalent bond with the active site, thereby blocking the enzyme’s activity . This mechanism is similar to that of other carbamate-based inhibitors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl (6-bromohexyl)carbamate: Similar structure but with an ethyl group instead of a methyl group.
Methyl (6-chlorohexyl)carbamate: Similar structure but with a chlorine atom instead of a bromine atom.
Methyl (6-bromoheptyl)carbamate: Similar structure but with a heptyl chain instead of a hexyl chain.
Uniqueness
Methyl (6-bromohexyl)carbamate is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro or ethyl analogs. The hexyl chain length also influences its physical properties and reactivity, making it suitable for specific applications where other similar compounds may not be as effective.
Propriétés
Formule moléculaire |
C8H16BrNO2 |
|---|---|
Poids moléculaire |
238.12 g/mol |
Nom IUPAC |
methyl N-(6-bromohexyl)carbamate |
InChI |
InChI=1S/C8H16BrNO2/c1-12-8(11)10-7-5-3-2-4-6-9/h2-7H2,1H3,(H,10,11) |
Clé InChI |
ZTMHAGPKYVZUJF-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)NCCCCCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


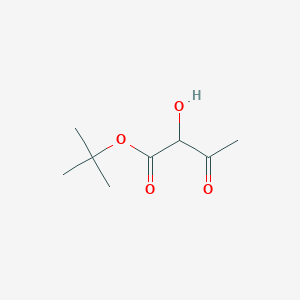
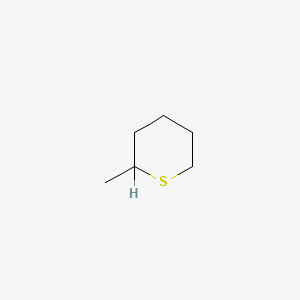
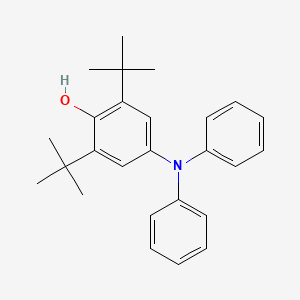
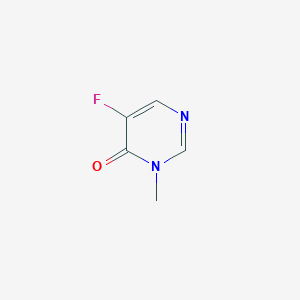
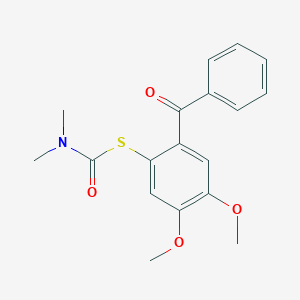
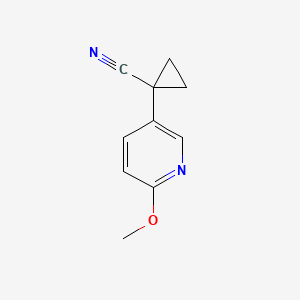
![5-Bromo-3H-spiro[benzofuran-2,4'-piperidin]-3-one hcl](/img/structure/B13096322.png)
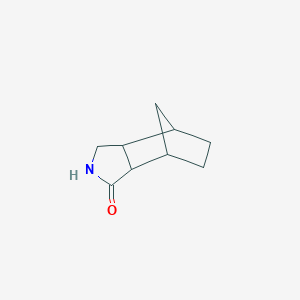

![Ethyl 6-benzyl-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13096337.png)
